molecular formula C10H21O4P B13781708 Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate CAS No. 814-16-4

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate

Cat. No.: B13781708
CAS No.: 814-16-4
M. Wt: 236.24 g/mol
InChI Key: LOUZJUCIRJMGHZ-UHFFFAOYSA-N
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Description

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate (CAS: 814-16-4) is an organophosphorus compound with the molecular formula C₁₀H₂₁O₄P and a molecular weight of 236.249 g/mol . Structurally, it features a phosphonate ester group (diethoxyphosphoryl) linked to a branched ketone moiety (3,3-dimethyl-2-oxobutyl). Its LogP value of 1.80 indicates moderate lipophilicity, making it suitable for applications in synthetic chemistry and pharmacokinetic studies . Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate buffer, have been optimized for its separation and impurity profiling .

Properties

IUPAC Name

1-diethoxyphosphoryl-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21O4P/c1-6-13-15(12,14-7-2)8-9(11)10(3,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUZJUCIRJMGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H21O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231078
Record name Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate
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Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

814-16-4
Record name Diethyl P-(3,3-dimethyl-2-oxobutyl)phosphonate
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Record name Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate
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Record name Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate
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Record name Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the reaction of diethyl phosphite with 3,3-dimethyl-2-oxobutanal (an aldehyde derivative) under basic conditions. The base, commonly sodium hydride or potassium carbonate, facilitates the nucleophilic addition of the phosphite to the aldehyde, yielding the phosphonate ester.

  • Reaction Scheme:

    $$
    \text{Diethyl phosphite} + \text{3,3-dimethyl-2-oxobutanal} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
    $$

  • Typical Conditions:

    • Base: Sodium hydride or potassium carbonate
    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
    • Temperature: Controlled low temperatures (0–5 °C) to stabilize intermediates and prevent side reactions
    • Atmosphere: Inert gas (nitrogen or argon) to avoid moisture and oxidation

This method is analogous to the Michaelis-Arbusov reaction and related phosphonate synthesis protocols.

Industrial Production

Industrial scale synthesis mirrors laboratory methods but optimizes parameters for scale, yield, and purity:

  • Use of continuous flow reactors to improve heat and mass transfer
  • Precise control of stoichiometry and temperature to minimize by-products
  • Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) and recrystallization
  • Removal of volatile impurities by reduced pressure distillation

Preparation of Precursors

Diethyl phosphite, a key reactant, is itself prepared industrially by reacting triethyl phosphite with phosphorous acid under controlled heating (70–110 °C) and nitrogen atmosphere. This process yields diethyl phosphite with purity above 95%, suitable for subsequent phosphonate synthesis.

Parameter Typical Industrial Values
Reactants ratio Triethyl phosphite : Phosphorous acid = 2:1
Temperature range 70–110 °C
Purity of diethyl phosphite >95%
Reaction time ~5 hours
Atmosphere Nitrogen purge

Alternative Synthetic Routes

Other synthetic routes involve multi-step sequences such as:

  • Reformatsky reaction followed by Claisen condensation to introduce the 3,3-dimethyl-2-oxobutyl moiety
  • Michaelis-Arbusov reactions using α-chlorinated carbonyl derivatives and diethyl methylphosphonate under basic conditions (e.g., lithium hydride in dimethylformamide)

Optimization of reaction parameters such as solvent choice (dichloromethane, THF), temperature, and stoichiometry is critical to minimize side reactions and improve yield.

Purification and Analytical Validation

Purification Techniques

Due to the structural similarity of impurities (e.g., fluoro- or chloro-substituted analogs), purification requires sophisticated methods:

Purification Method Description Application
High-Performance Liquid Chromatography (HPLC) Reverse-phase with polar stationary phases; mobile phase includes acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) Separation of target compound from close analogs and impurities
Recrystallization Using solvent mixtures such as hexane/ethyl acetate Removal of non-volatile impurities
Reduced Pressure Distillation For volatile impurities and solvent removal Concentration and isolation of product

Spectroscopic and Analytical Methods

To confirm the structural integrity and purity of this compound, the following techniques are employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) $$^{1}H, ^{13}C, ^{31}P$$ Confirm phosphonate group and substituent arrangement Characteristic chemical shifts for phosphonate and ketone moieties
Infrared Spectroscopy (IR) Identification of functional groups Carbonyl stretch (~1700 cm⁻¹), P=O stretch (~1250 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern Molecular ion peak at m/z 236.249
Elemental Analysis Verify stoichiometric composition Consistency with C, H, O, P content

Reaction Mechanism and Intermediates Stabilization

  • The nucleophilic addition of diethyl phosphite to the aldehyde proceeds via an anionic intermediate stabilized by the base.
  • Low temperatures (0–5 °C) and anhydrous solvents prevent decomposition of sensitive intermediates such as α-oxo species.
  • An inert atmosphere (nitrogen or argon) is maintained to avoid moisture and oxidation, which can degrade phosphonate esters.
  • Catalytic additives such as TEMPO and transition metal catalysts (e.g., palladium with bismuth compounds) are employed in related oxidation steps for precursor synthesis.

Summary Table of Preparation Methods

Step Method/Condition Notes
Diethyl phosphite synthesis Triethyl phosphite + phosphorous acid, 70–110 °C, N₂ atmosphere Purity >95%, 5-hour reaction time
Phosphonate formation Diethyl phosphite + 3,3-dimethyl-2-oxobutanal, base (NaH/K₂CO₃), low temp (0–5 °C) Michaelis-Arbusov type reaction
Alternative routes Reformatsky + Claisen condensation or α-chlorinated carbonyl + diethyl methylphosphonate Requires careful stoichiometric and solvent control
Purification HPLC, recrystallization, reduced pressure distillation To separate structurally similar impurities

Research Findings and Notes

  • Diethyl esters such as this compound outperform dimethyl or diisopropyl phosphonates in Horner-Wadsworth-Emmons (HWE) reactions, showing higher (E)-selectivity (>90%) in olefin synthesis.
  • The 3,3-dimethyl substitution enhances lipophilicity (LogP ~1.80), which may influence biological membrane permeability.
  • No significant antimicrobial activity has been reported for this compound, indicating its main utility is in synthetic applications rather than direct bioactivity.
  • Aliphatic phosphonates like this compound generally exhibit lower cytotoxicity compared to aromatic phosphonates.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl (3,3-dimethyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through the formation of stable complexes with its targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Diethyl (2-oxobutyl)phosphonate (CAS: 1067-73-8)

  • Molecular Formula : C₈H₁₇O₄P (MW: 208.19) .
  • Structural Differences : Lacks the branched dimethyl group present in the 3,3-dimethyl-2-oxobutyl chain of the target compound.
  • Applications : Used as a precursor in Horner–Wadsworth–Emmons (HWE) reactions for olefin synthesis. However, its simpler structure may limit steric and electronic effects compared to the branched derivative .

Boronic Acid-Modified Phosphonates

Compounds like (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid (3) exhibit enhanced antimicrobial activity against E. coli strains (MIC: 2–4 mg/L) due to the boronic acid moiety, which facilitates interactions with bacterial lipopolysaccharides (LPS) .

Aromatic Phosphonate Derivatives

  • (E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) and diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate (8) demonstrated superior selectivity against E. coli R2-R4 strains (MIC: <1 mg/L) compared to simpler diethyl benzylphosphonates .

HWE Reaction Performance

  • Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate vs. Dimethyl/Dibutyl Analogs: Diethyl esters generally outperform dimethyl or diisopropyl phosphonates in HWE reactions due to balanced steric bulk and electron-donating ethoxy groups. For example, diethyl phosphonates achieve >90% (E)-selectivity in olefin synthesis, whereas dimethyl analogs show reduced selectivity (≤70%) . The branched ketone in the target compound may further modulate enolate stability, though specific data are lacking.

Antimicrobial Activity

Compound MIC (mg/L) vs. E. coli Key Structural Feature
Diethyl benzylphosphonate (1) 16–32 Base structure, no substituents
Boronic acid derivative (3) 2–4 Boronic acid moiety
Target compound Not reported Branched aliphatic ketone

The absence of antimicrobial data for This compound suggests its primary utility lies in synthesis rather than bioactivity .

Cytotoxicity

  • Aliphatic phosphonates like the target compound typically exhibit lower cytotoxicity than aromatic derivatives (e.g., compound 8 ), which disrupt membrane integrity via LPS modification .

Q & A

Q. What synthetic routes are commonly employed for Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate, and how are reaction conditions optimized?

The compound can be synthesized via multi-step pathways such as the Reformatsky reaction followed by Claisen condensation or Michaelis-Arbusov reactions . For example, similar phosphonates are produced by reacting diethyl methylphosphonate with α-chlorinated carbonyl derivatives under basic conditions (e.g., LiH in DMF) . Optimization involves controlling stoichiometry, solvent selection (e.g., dichloromethane or THF), and reaction temperature to minimize side products.

Q. Which purification techniques address challenges posed by structurally similar impurities in this compound?

Impurities like fluoro- or chloro-substituted analogs (e.g., dimethyl-(3-fluoro-2-oxoheptyl)phosphonate) are difficult to separate due to similar boiling points and polarity. Techniques include:

  • High-performance liquid chromatography (HPLC) with polar stationary phases.
  • Recrystallization using solvent mixtures (e.g., hexane/ethyl acetate).
  • Distillation under reduced pressure for volatile byproducts .

Q. What spectroscopic and analytical methods validate the structural integrity of this compound?

  • 1H/13C/31P NMR : Confirms phosphonate group integration and substituent arrangement.
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and P=O (~1250 cm⁻¹) stretches.
  • Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the phosphonate group in this compound mediate reactivity with nucleophilic biomolecules?

The phosphonate group acts as an electrophilic center, binding to nucleophilic residues (e.g., amines, thiols) in enzymes or DNA. This interaction is critical for studying:

  • Enzyme inhibition : Competitive binding to catalytic sites (e.g., phosphatases).
  • Metal chelation : Phosphonate-oxygen atoms coordinate with Mg²⁺ or Ca²⁺ ions, modulating catalytic activity .

Q. What experimental strategies resolve data contradictions from impurity interference in biological assays?

  • Spiking experiments : Introduce synthetic impurities to identify their spectral signatures.
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals from analogs.
  • Bioassay-guided fractionation : Correlates biological activity with purified compound fractions .

Q. Can computational tools predict the biological activity of this compound derivatives?

PASS 2009.1 and molecular docking predict interactions with targets like:

  • Oxidative stress pathways : Antioxidant enzyme modulation (e.g., SOD, CAT).
  • Apoptosis regulators : Mitochondrial dynamics influenced by phosphonate-metal complexes. Case studies show derivatives with 4-aminobutyl substituents enhance cytoprotective effects in renal tissues .

Methodological Considerations

Q. How are reaction intermediates stabilized during the synthesis of this compound?

  • Low-temperature conditions (0–5°C) prevent decomposition of α-oxo intermediates.
  • Anhydrous solvents (e.g., dry toluene) avoid hydrolysis of phosphonate esters.
  • Inert atmosphere (N₂/Ar) protects reactive intermediates like diazo compounds .

Q. What role do substituents (e.g., methyl, oxo) play in modulating the compound’s biological activity?

  • 3,3-Dimethyl groups : Enhance lipophilicity, improving membrane permeability.
  • 2-Oxobutyl moiety : Participates in redox reactions, mimicking endogenous ketone bodies. Structural analogs with methoxy or nitro groups show enhanced enzyme affinity due to electron-withdrawing effects .

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